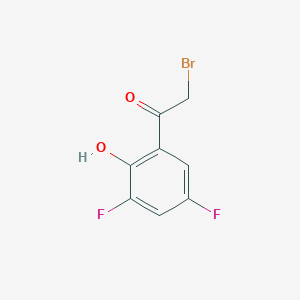

3,5-Difluoro-2-hydroxyphenacyl bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-1-(3,5-difluoro-2-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O2/c9-3-7(12)5-1-4(10)2-6(11)8(5)13/h1-2,13H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWXNXPSJQRPAAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)CBr)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60718311 | |

| Record name | 2-Bromo-1-(3,5-difluoro-2-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192815-24-9 | |

| Record name | 2-Bromo-1-(3,5-difluoro-2-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 3,5-Difluoro-2-hydroxyphenacyl bromide

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract

3,5-Difluoro-2-hydroxyphenacyl bromide is a halogenated aromatic keto-bromide. Compounds of this class serve as critical intermediates in organic synthesis and drug discovery, acting as versatile building blocks for constructing more complex molecular architectures. The presence of two fluorine atoms can significantly modulate the physicochemical and pharmacological properties of a target molecule, including its metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive, experience-driven framework for the putative synthesis and rigorous characterization of this compound, rooted in established chemical principles for analogous compounds. We will detail the strategic rationale, step-by-step experimental protocols, and the suite of analytical techniques required to verify the identity and purity of the final product.

Part 1: Synthetic Strategy and Retrosynthetic Analysis

The synthesis of α-haloketones is a cornerstone of synthetic chemistry. Our strategy for producing this compound is predicated on a two-step sequence starting from a commercially available precursor. The logic is to first construct the core 3',5'-Difluoro-2'-hydroxyacetophenone skeleton, which is then subjected to a selective α-bromination.

Retrosynthetic Approach:

The target molecule can be disconnected at the Cα-Br bond, identifying the immediate precursor as 3',5'-Difluoro-2'-hydroxyacetophenone. This precursor is, in turn, accessible from 2,4-difluorophenol via a Fries rearrangement of its acetylated intermediate, 2,4-difluorophenyl acetate. This multi-step approach is chosen for its reliability and use of readily available starting materials.

Caption: Retrosynthetic analysis of the target compound.

Part 2: Detailed Experimental Protocols

This section outlines the detailed, step-by-step methodologies for the synthesis. The protocols are designed as self-validating systems, with clear checkpoints for purification and analysis.

Step 1: Synthesis of the Precursor, 3',5'-Difluoro-2'-hydroxyacetophenone

The initial step involves the conversion of 2,4-difluorophenol into the corresponding acetophenone via an acyl-group migration.

-

Reaction Principle: A Lewis acid-catalyzed Fries rearrangement is employed. 2,4-difluorophenol is first acetylated to form 2,4-difluorophenyl acetate. This intermediate, upon treatment with aluminum chloride (AlCl₃), undergoes an intramolecular electrophilic aromatic substitution, preferentially yielding the ortho-acylated product due to the directing effect of the hydroxyl group.

-

Detailed Protocol:

-

Acetylation: To a solution of 2,4-difluorophenol (1.0 eq.) in dichloromethane (DCM), add triethylamine (1.2 eq.) and cool the mixture to 0 °C in an ice bath. Add acetyl chloride (1.1 eq.) dropwise while stirring. Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC. Upon completion, wash the mixture with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 2,4-difluorophenyl acetate.

-

Fries Rearrangement: Add the crude 2,4-difluorophenyl acetate to a flask and heat to approximately 140-160 °C. Add anhydrous aluminum chloride (AlCl₃, approx. 1.5 eq.) portion-wise to the molten acetate. The reaction is exothermic and should be controlled carefully. Maintain the temperature for 1-2 hours.

-

Work-up and Purification: Cool the reaction mixture to room temperature, then carefully quench by adding it to a mixture of ice and concentrated HCl. A solid precipitate should form. Filter the solid, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure 3',5'-Difluoro-2'-hydroxyacetophenone as a solid.

-

Step 2: α-Bromination to Yield this compound

This final step introduces the bromine atom at the α-position to the carbonyl group.

-

Reaction Principle: The selective α-bromination of the acetophenone precursor is achieved using a suitable brominating agent. Copper(II) bromide (CuBr₂) is an excellent choice for this transformation as it offers high selectivity for the α-position and avoids bromination of the activated aromatic ring, which can be a side reaction with elemental bromine (Br₂). The reaction proceeds via an enol or enolate intermediate.

-

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3',5'-Difluoro-2'-hydroxyacetophenone (1.0 eq.) in a mixture of ethyl acetate and chloroform.

-

Bromination: Add Copper(II) bromide (CuBr₂, 2.2 eq.) to the solution. Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by TLC, observing the disappearance of the starting material. The reaction mixture will decolorize from the black/green of CuBr₂ to the white of CuBr as the reaction proceeds.

-

Work-up and Purification: After cooling, filter the solid copper(I) bromide and wash it with ethyl acetate. Combine the filtrates and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the final this compound.

-

Safety Note: Phenacyl bromides are potent lachrymators and skin irritants. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

Part 3: In-depth Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized this compound. The following data are predicted based on the expected structure and analysis of analogous compounds.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₈H₅BrF₂O₂ |

| Molecular Weight | 251.03 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Dependent on purity, likely > 80 °C |

| Solubility | Soluble in acetone, ethyl acetate, DCM; sparingly soluble in hexane |

Spectroscopic Data Analysis

The combination of NMR, IR, and MS provides an unambiguous structural confirmation.

Table 2: Summary of Predicted Spectroscopic Data

| Technique | Expected Observation |

| ¹H NMR | ~11.0-12.0 ppm (s, 1H, -OH), ~7.0-7.5 ppm (m, 2H, Ar-H), ~4.5 ppm (s, 2H, -CH₂Br) |

| ¹³C NMR | ~190 ppm (C=O), ~160-145 ppm (Ar C-F, C-O), ~115-110 ppm (Ar C-H), ~30 ppm (-CH₂Br) |

| ¹⁹F NMR | Two distinct signals in the typical aromatic fluorine region. |

| IR (cm⁻¹) | 3200-3400 (br, O-H), ~1680 (s, C=O), ~1600, 1480 (m, C=C), ~1250-1100 (s, C-F) |

| MS (EI) | M+ at m/z 250/252 (1:1 ratio), Fragment at m/z 171 (M-Br) |

-

¹H NMR Spectroscopy: The phenolic proton is expected to be a broad singlet far downfield due to hydrogen bonding. The two aromatic protons will appear as a multiplet, coupled to each other and to the fluorine atoms. The key diagnostic signal is the singlet for the methylene (-CH₂Br) protons around 4.5 ppm.

-

Mass Spectrometry: The mass spectrum will provide the definitive molecular weight. A critical diagnostic feature is the isotopic pattern of the molecular ion (M⁺). Due to the presence of one bromine atom, two peaks of nearly equal intensity will be observed at m/z 250 (with ⁷⁹Br) and 252 (with ⁸¹Br), confirming the presence of a single bromine in the molecule. The loss of the bromine radical from the parent ion will give a significant fragment at m/z 171.

Part 4: Synthesis and Characterization Workflow

The entire process, from starting materials to the fully characterized final product, can be visualized as a sequential workflow.

Caption: Workflow from synthesis to final characterization.

Conclusion

This guide presents a robust and scientifically grounded pathway for the synthesis and characterization of this compound. By following a logical two-step synthesis involving a Fries rearrangement and a selective copper(II) bromide-mediated α-bromination, the target compound can be obtained from readily available starting materials. The outlined characterization cascade, including NMR, MS, and IR spectroscopy, provides a comprehensive toolkit for researchers to verify the structural integrity and purity of the final product, ensuring its suitability for subsequent applications in drug development and chemical research.

References

-

King, L. C., & Ostrum, G. K. (1964). Selective Bromination of Ketones with Copper(II) Bromide. The Journal of Organic Chemistry, 29(12), 3459–3461. Available at: [Link]

-

Prakash, O., Saini, N., & Sharma, P. K. (1994). A facile copper(II) bromide-catalysed α-bromination of ketones. Journal of the Chemical Society, Perkin Transactions 1, (11), 1483. Available at: [Link]

An In-depth Technical Guide to the Photochemical Properties of 3,5-Difluoro-2-hydroxyphenacyl Bromide

Introduction: The Quest for Spatiotemporal Control in Drug Delivery

In the landscape of modern pharmacology and chemical biology, the precise control over the activation of therapeutic agents and biological probes is paramount. Photoremovable protecting groups (PPGs), or "photocages," have emerged as indispensable tools in this endeavor, offering the ability to release bioactive molecules with high spatiotemporal precision using light as an external trigger.[1] Among the various classes of PPGs, the 2-hydroxyphenacyl (oHP) chromophore has garnered attention for its unique photochemical properties and synthetic accessibility.[2][3][4] This guide provides a comprehensive technical overview of a specific, yet promising, derivative: 3,5-Difluoro-2-hydroxyphenacyl bromide .

While direct and extensive experimental data for this particular difluorinated analogue is not widely available in peer-reviewed literature, this guide will leverage the well-established photochemical framework of the parent oHP scaffold to project its properties. We will delve into the synthesis, the anticipated mechanism of photolysis, and the key photochemical parameters that researchers and drug development professionals must consider. The introduction of fluorine atoms at the 3 and 5 positions of the phenyl ring is expected to modulate the electronic properties of the chromophore, potentially influencing its absorption spectrum, quantum yield, and reaction kinetics. This guide will, therefore, serve as both a review of the foundational oHP photochemistry and a predictive analysis for the 3,5-difluoro derivative.

Synthesis and Characterization

The synthesis of 2-hydroxyphenacyl esters typically follows a two-step sequence: bromination of the corresponding 2-hydroxyacetophenone, followed by nucleophilic displacement of the bromide by the carboxylate or another leaving group.[2]

Proposed Synthesis of this compound

A plausible synthetic route to the title compound would start from 3',5'-difluoro-2'-hydroxyacetophenone. Bromination of this precursor would yield the desired this compound.

Step 1: Bromination of 3',5'-Difluoro-2'-hydroxyacetophenone

The bromination of a 2-hydroxyacetophenone derivative is a key step. A common method involves the use of copper(II) bromide in a suitable solvent mixture, such as ethyl acetate and chloroform, under reflux conditions.[5]

Caption: Proposed synthesis of this compound.

Experimental Protocol: General Bromination Procedure

-

Dissolve 3',5'-difluoro-2'-hydroxyacetophenone in a 1:1 mixture of ethyl acetate and chloroform.

-

Add copper(II) bromide to the solution.

-

Reflux the mixture with vigorous stirring, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture and filter to remove the copper salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Photochemical Properties and Mechanism of Photorelease

The photochemistry of 2-hydroxyphenacyl derivatives is intricate, involving a triplet excited state and a proposed photo-Favorskii-like rearrangement.[2]

Absorption Spectrum

The parent 2-hydroxyphenacyl esters exhibit absorption maxima around 254 nm and 325 nm in aqueous acetonitrile.[6] The introduction of two fluorine atoms, which are electron-withdrawing groups, is expected to cause a slight hypsochromic (blue) shift in the absorption maxima.

Mechanism of Photolysis

The release of the leaving group from an oHP ester is initiated by the absorption of a photon, leading to an excited singlet state. This is followed by efficient intersystem crossing (ISC) to a short-lived triplet state, which is the reactive species.[2][3][4]

The proposed mechanism involves the following key steps:

-

Excitation and Intersystem Crossing: Upon irradiation, the oHP derivative is excited to the singlet state (S1), which then undergoes intersystem crossing to the triplet state (T1).

-

Intramolecular Proton Transfer (ESIPT): In non-polar solvents, a very fast excited-state intramolecular proton transfer (ESIPT) can occur from the phenolic hydroxyl group to the carbonyl oxygen. However, in protic solvents, this pathway is suppressed, favoring the population of the triplet state.[2]

-

Formation of Transient Species: Laser flash photolysis studies on oHP esters have identified transient species with absorption maxima around 420-460 nm, which are assigned to the quinoid triplet enol and the triplet anion.[2] The relative contribution of these species is pH-dependent.

-

Photo-Favorskii-like Rearrangement: The triplet state is believed to undergo a rearrangement reminiscent of the Favorskii rearrangement, leading to the formation of a spirodienedione intermediate.[2]

-

Release of the Leaving Group: This intermediate is unstable and rapidly collapses, releasing the protected molecule (e.g., a carboxylic acid) and forming a benzofuranone byproduct.[2]

Caption: Proposed photolysis mechanism of 2-hydroxyphenacyl esters.

Quantum Yield

The quantum yield of disappearance (Φ) for oHP esters is a critical parameter that quantifies the efficiency of the photorelease process. For the parent oHP esters, the quantum yields have been reported to be in the range of 0.04 to 0.1 in aqueous acetonitrile.[2] The fluorine substituents in the 3,5-difluoro derivative may influence the quantum yield. While a definitive prediction is difficult without experimental data, the electron-withdrawing nature of fluorine could potentially affect the efficiency of intersystem crossing and the subsequent rearrangement, leading to either an increase or decrease in the quantum yield.

Experimental Workflows for Photochemical Characterization

To fully characterize the photochemical properties of this compound and its derivatives, a series of experiments are necessary.

Workflow for Quantum Yield Determination

Caption: Experimental workflow for quantum yield determination.

Workflow for Transient Absorption Spectroscopy

Caption: Experimental workflow for transient absorption spectroscopy.

Quantitative Data Summary (Projected)

The following table summarizes the expected photochemical properties of 3,5-Difluoro-2-hydroxyphenacyl esters based on data from the parent oHP compounds. These values should be experimentally verified.

| Property | Parent oHP Esters | Projected for 3,5-Difluoro-oHP Esters |

| Absorption Maxima (λmax) | ~254 nm, ~325 nm | Slight hypsochromic shift expected |

| Quantum Yield (Φ) | 0.04 - 0.1 | Potentially altered due to electronic effects |

| Triplet State Lifetime | Nanoseconds | May be influenced by fluorine substitution |

| Photoproducts | Released acid, Benzofuranones | Expected to be analogous |

Conclusion and Future Outlook

This compound holds promise as a valuable photoremovable protecting group, building upon the established chemistry of the 2-hydroxyphenacyl scaffold. The introduction of fluorine atoms is a well-known strategy in medicinal chemistry to fine-tune the physicochemical properties of molecules, and in this context, it is expected to modulate the photochemical behavior of the oHP chromophore.

While this guide has provided a detailed overview based on the parent system, further experimental investigation is crucial to fully elucidate the specific photochemical properties of the 3,5-difluoro derivative. Researchers in drug development and chemical biology are encouraged to explore this and other substituted oHP derivatives to expand the toolkit of photoremovable protecting groups, enabling more sophisticated and precise control over biological processes. The synthesis and characterization of this compound will undoubtedly contribute to the advancement of photopharmacology and related fields.

References

-

Šebej, P., Ngoy, B. P., Šolomek, T., Lim, B. H., Pastierik, T., Park, B. S., Givens, R. S., Heger, D., & Klán, P. (2012). 2-Hydroxyphenacyl ester: A new photoremovable protecting group. Photochemical & Photobiological Sciences, 11(9), 1590-1599. [Link]

-

(2025-08-07) 2-Hydroxyphenacyl ester: a new photoremovable protecting group - ResearchGate. [Link]

-

2-Hydroxyphenacyl ester: a new photoremovable protecting group - RSC Publishing. [Link]

-

Givens, R. S., & Rubina, M. (2012). Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups. Photochemical & Photobiological Sciences, 11(3), 472-486. [Link]

-

Givens, R. S., Stensrud, K., Conrad, P. G., Yousef, A. L., Perera, C., Senadheera, S. N., Heger, D., & Wirz, J. (2012). p-Hydroxyphenacyl photoremovable protecting groups—Robust photochemistry despite substituent diversity. Photochemical & Photobiological Sciences, 11(3), 487-497. [Link]

-

Photoremovable Protecting Groups - MDPI. [Link]

-

Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy | Chemical Reviews - ACS Publications. [Link]

-

p-Hydroxyphenacyl photoremovable protecting groups - Robust photochemistry despite substituent diversity. - SciSpace. [Link]

-

Supporting Information 2-Hydroxyphenacyl ester: A new photoremovable protecting group - The Royal Society of Chemistry. [Link]

-

p-Hydroxyphenacyl photoremovable protecting groups Robust photochemistry despite substituent diversity - ResearchGate. [Link]

-

2-Hydroxyphenacyl ester: A new photoremovable protecting group - ResearchGate. [Link]

-

Transient Absorption Spectroscopic Investigation of the Photocyclization–Deprotection Reaction of 3′,5′-Dimethoxybenzoin Fluoride - MDPI. [Link]

-

p-BROMOPHENACYL BROMIDE - Organic Syntheses Procedure. [Link]

-

Synthesis and study of 2-hudroxy substituted Chalcone dibromide effects on different crop plant growth. [Link]

- CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google P

-

Transient Absorption Spectroscopy for Photochemical Reactions of a Negative Photochromic Spiropyran | Request PDF - ResearchGate. [Link]

-

2'-Bromo-5'-fluoro-3'-hydroxyphenacyl bromide - PubChem. [Link]

-

2-Bromo-2'-hydroxyacetophenone | C8H7BrO2 | CID 200671 - PubChem. [Link]

-

[PDF] Transient Absorption Spectroscopic Investigation of the Photocyclization–Deprotection Reaction of 3′,5′-Dimethoxybenzoin Fluoride | Semantic Scholar. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-Hydroxyphenacyl ester: A new photoremovable protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-Hydroxyphenacyl ester: a new photoremovable protecting group - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

A Technical Guide to 3,5-Difluoro-2-hydroxyphenacyl Bromide: Mechanism and Application as a Photolabile Caging Group

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Photolabile protecting groups, or "caging" groups, are indispensable tools in the biological sciences, enabling the precise spatiotemporal control of bioactive molecules.[1][2][3] By rendering a molecule biologically inert until a pulse of light restores its function, researchers can investigate complex signaling pathways with unprecedented resolution.[1][2][3] The 2-hydroxyphenacyl (pHP) scaffold has emerged as a robust and efficient phototrigger. This guide focuses on a key derivative, 3,5-Difluoro-2-hydroxyphenacyl bromide, detailing the chemical mechanisms of caging and uncaging, providing field-tested experimental protocols, and discussing the performance characteristics that make it a valuable asset for advanced research applications.

Part 1: The 2-Hydroxyphenacyl Caging Platform

The utility of a caging group is defined by several key parameters: stability in the dark, biological inertness, efficient absorption of light at a biologically compatible wavelength, and a high quantum yield for rapid and clean release of the active molecule.[4] The 2-hydroxyphenacyl (oHP) framework, an isomer of the more commonly cited p-hydroxyphenacyl (pHP) group, offers distinct advantages.[5][6]

The core mechanism of release for hydroxyphenacyl esters involves a "photo-Favorskii" type rearrangement.[5][7][8] This photochemical reaction is initiated by the absorption of a photon, leading to the formation of a short-lived triplet excited state.[5][6][9] The presence of fluorine atoms in the 3 and 5 positions of the phenyl ring, as in the case of this compound, serves to modulate the electronic properties of the chromophore. This substitution can lead to modest increases in the quantum yields for release compared to the parent compound.[10]

Part 2: The Caging Reaction: Esterification of Carboxylates

The primary application of this compound is the caging of molecules containing carboxylic acid functional groups. The caging reaction is a straightforward nucleophilic substitution, where the carboxylate anion displaces the bromide atom to form a stable ester linkage.

Causality Behind Experimental Choices:

-

Reagent: this compound is an α-bromo ketone. The bromine is an excellent leaving group, and the adjacent carbonyl group activates the carbon for nucleophilic attack.

-

Nucleophile: The molecule to be caged (e.g., a neurotransmitter like GABA or glutamate, or a signaling molecule like ATP) must possess a nucleophilic carboxylate group.

-

Base: A non-nucleophilic base (e.g., DBU or a proton sponge) is required to deprotonate the carboxylic acid, forming the more reactive carboxylate anion. This is crucial to prevent the base from competing with the carboxylate in attacking the phenacyl bromide.

-

Solvent: An anhydrous polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (MeCN) is ideal. These solvents effectively solvate the cations of the base and carboxylate salt while not interfering with the nucleophilic attack. The absence of water is critical to prevent hydrolysis of the bromide.

Experimental Protocol: General Caging of a Carboxylic Acid

-

Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the carboxylic acid-containing molecule of interest (1.0 equivalent) in anhydrous DMF.

-

Deprotonation: Add a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 equivalents), dropwise to the solution at room temperature. Stir for 15 minutes to ensure complete formation of the carboxylate salt.

-

Caging Reaction: Dissolve this compound (1.2 equivalents) in a minimal amount of anhydrous DMF and add it to the reaction mixture.

-

Incubation: Stir the reaction at room temperature for 12-24 hours. Protect the reaction from light to prevent premature uncaging. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup and Purification: Once the reaction is complete, the solvent is typically removed under reduced pressure. The crude product is then purified using column chromatography on silica gel or by preparative HPLC to yield the pure caged compound.

-

Verification: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.

Workflow Visualization

Caption: Workflow for synthesizing a 2-hydroxyphenacyl caged ester.

Part 3: The Uncaging Mechanism: Photolytic Cleavage

The release of the active molecule is triggered by UV light. The mechanism for 2-hydroxyphenacyl esters is a nuanced photochemical process that proceeds through a triplet excited state and involves an intramolecular proton transfer, distinguishing it from many other caging groups.[5][6]

-

Excitation: Upon absorption of a photon (typically in the 300-370 nm range), the chromophore is promoted to an excited singlet state (S1).[5]

-

Intersystem Crossing (ISC): The singlet state rapidly undergoes intersystem crossing to a more stable triplet state (T1).[5][9] This step is crucial for the subsequent reaction.

-

Excited-State Intramolecular Proton Transfer (ESIPT): In the triplet state, a proton is transferred from the ortho-hydroxyl group to the carbonyl oxygen. This is a key deactivation channel but also leads to productive intermediates.[5][6]

-

Photo-Favorskii Rearrangement: The triplet intermediate rearranges, leading to the formation of a putative spirodienedione intermediate.[5][7] This rearrangement is accompanied by the release of the caged molecule (the carboxylic acid).[5]

-

Product Formation: The spirodienedione intermediate is unstable in aqueous solution and rapidly hydrolyzes to form the final, biologically benign byproduct, which is a benzofuranone derivative.[5]

Mechanism Visualization

Caption: Simplified photochemical mechanism of uncaging.

Part 4: Key Performance Characteristics

The selection of a caging group is dictated by its photochemical and physical properties. While specific quantitative data for the 3,5-difluoro derivative is sparse in readily available literature, the properties can be inferred from the parent 2-hydroxyphenacyl (oHP) and related substituted p-hydroxyphenacyl (pHP) compounds.

| Property | Typical Value / Characteristic | Significance & Rationale |

| λmax (Absorption) | ~325 nm[5][6] | The absorption in the UVA range is advantageous as it minimizes damage to biological tissues that can be caused by higher energy UVC light. |

| Quantum Yield (Φ) | Moderate (e.g., ~0.1-0.3)[5][8] | Fluorine substitution generally aims to increase this value. A higher Φ means more molecules are released per photon absorbed, requiring less light exposure and reducing potential phototoxicity. |

| Release Rate | Nanoseconds to microseconds[11] | The rapid release from the triplet state allows for the study of fast biological processes like neurotransmission. |

| Byproducts | Benzofuranone derivatives[5] | These are generally considered more biologically benign than the o-nitroso ketone byproducts from the widely used o-nitrobenzyl caging groups.[12] |

| Dark Stability | High at physiological pH[5] | The ester linkage is stable in the absence of light at neutral pH, ensuring the caged compound remains inactive until intentionally triggered.[5] |

Part 5: Experimental Protocol: Photolytic Release (Uncaging)

This protocol outlines a general procedure for the photolytic release of a caged compound in a research setting, for example, in cell culture or for in vitro assays.

Self-Validating System:

The protocol's trustworthiness is established by including an analytical step (e.g., HPLC) to directly measure the disappearance of the caged compound and the appearance of the released molecule, thus validating the efficiency of the uncaging process.

-

Sample Preparation: Prepare a stock solution of the 3,5-Difluoro-2-hydroxyphenacyl-caged compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to the final desired concentration in an appropriate aqueous buffer (e.g., PBS or HEPES buffer, pH 7.4).

-

Control Samples: Prepare "dark" control samples that are treated identically but are not exposed to the light source. This is critical to control for any spontaneous hydrolysis.

-

Light Source Selection: Utilize a light source capable of emitting light at or near the λmax of the chromophore (~325-365 nm). This can be a filtered mercury arc lamp, a dedicated high-power LED, or a laser. The choice depends on the required power density and spatial resolution.

-

Photolysis: Expose the sample to the light source. The duration and intensity of the light pulse must be optimized for the specific experiment and concentration used. This is often determined empirically by creating a time-course of photolysis.

-

Analysis and Quantification: Following photolysis, immediately analyze the sample and the "dark" control. Use reverse-phase HPLC with a UV detector to quantify the remaining caged compound and the newly formed active molecule. This provides a direct measure of the uncaging efficiency.

-

Functional Assay: Concurrently, perform the relevant biological assay to measure the functional consequence of releasing the active molecule (e.g., measuring changes in membrane potential, enzyme activity, or cell signaling).

Uncaging Workflow Visualization

Caption: Experimental workflow for a photolytic uncaging experiment.

References

-

Ngoy, B. P., Šebek, P., Šolomek, T., Lim, B. H., Pastierik, T., Park, B. S., Givens, R. S., Heger, D., & Klán, P. (2012). 2-Hydroxyphenacyl ester: A new photoremovable protecting group. Photochemical & Photobiological Sciences, 11(9), 1465–1475. [Link]

-

Ma, C., Papageorgiou, G., Corrie, J. E., & Phillips, D. (2009). Competing pathways in the photo-Favorskii rearrangement and release of esters: Studies on fluorinated p-hydroxyphenacyl GABA and glutamate phototriggers. Journal of the American Chemical Society, 131(48), 17596–17604. [Link]

-

Wikipedia. (n.d.). Favorskii rearrangement. Retrieved January 20, 2026, from [Link]

-

Ellis-Davies, G. C. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619–628. [Link]

-

Ellis-Davies, G. C. R. (2008). Reverse Engineering Caged Compounds: Design Principles for their Application in Biology. ChemPhysChem, 9(13), 1840–1852. [Link]

-

Various Authors. (2024). Collection of articles on Caged Compounds. Nature Methods. [Link]

-

Ellis-Davies, G. C. R. (2008). Figure 1: Representative caged compounds used in the biological sciences. ResearchGate. [Link]

-

Ellis-Davies, G. C. R. (n.d.). Useful Caged Compounds for Cell Physiology. ResearchGate. [Link]

-

Givens, R. S., et al. (2012). p-Hydroxyphenacyl photoremovable protecting groups — Robust photochemistry despite substituent diversity. Photochemical & Photobiological Sciences, 11(3), 447–454. [Link]

-

Ngoy, B. P., et al. (2012). 2-Hydroxyphenacyl ester: A new photoremovable protecting group. ResearchGate. [Link]

-

Reinfelds, M., et al. (2021). pH-dependent ultrafast photodynamics of p-hydroxyphenacyl: deprotonation accelerates the photo-uncaging reaction. Physical Chemistry Chemical Physics, 23(36), 20353-20361. [Link]

-

Givens, R. S., & Rubina, M. (2010). Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups. Photochemical & Photobiological Sciences, 9(10), 1319–1327. [Link]

-

Riemer, M., et al. (2022). Near-Infrared-Activated Photocages Made to Order: Late-Stage Caging Protocol. ChemRxiv. [Link]

-

Kwok, W. M., et al. (2004). Ultrafast Time-Resolved Study of Photophysical Processes Involved in the Photodeprotection of p-Hydroxyphenacyl Caged Phototriggers. The Journal of Physical Chemistry A, 108(16), 3326–3334. [Link]

-

van der Velde, J. H., et al. (2022). Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization. Journal of the American Chemical Society, 144(27), 12355–12365. [Link]

-

Givens, R. S., et al. (2012). The effect of pKa on the quantum yields for substituted p-hydroxyphenacyl (pHP). ResearchGate. [Link]

-

Ngoy, B. P., et al. (2012). Supporting Information 2-Hydroxyphenacyl ester: A new photoremovable protecting group. The Royal Society of Chemistry. [Link]

-

Kumar, A., et al. (2024). DDQ-promoted synthesis of 2-benzoylbenzofurans and benzofuro[2,3-c]pyridines using 2′-hydroxy ethyl cinnamate and phenacyl bromides. RSC Advances, 14(3), 1806-1818. [Link]

-

Du, D., et al. (2002). Comparison of nitrophenylethyl and hydroxyphenacyl caging groups. Biophysical Chemistry, 97(2-3), 205-212. [Link]

-

PubChem. (n.d.). 2-Bromo-2'-hydroxyacetophenone. Retrieved January 20, 2026, from [Link]

-

ChemBK. (n.d.). 2-Hydroxyphenacyl bromide. Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). 2'-Bromo-5'-fluoro-3'-hydroxyphenacyl bromide. Retrieved January 20, 2026, from [Link]

-

Kumar, A., et al. (2024). DDQ-promoted synthesis of 2-benzoylbenzofurans and benzofuro[2,3-c]pyridines using 2′-hydroxy ethyl cinnamate and phenacyl bromides. ResearchGate. [Link]

Sources

- 1. nathan.instras.com [nathan.instras.com]

- 2. Reverse Engineering Caged Compounds: Design Principles for their Application in Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. research.rug.nl [research.rug.nl]

- 5. 2-Hydroxyphenacyl ester: A new photoremovable protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 8. p-Hydroxyphenacyl photoremovable protecting groups — Robust photochemistry despite substituent diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nathan.instras.com [nathan.instras.com]

- 10. Competing pathways in the photo-Favorskii rearrangement and release of esters: Studies on fluorinated p-hydroxyphenacyl GABA and glutamate phototriggers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scite.ai [scite.ai]

A Comprehensive Spectroscopic and Synthetic Guide to 3,5-Difluoro-2-hydroxyphenacyl Bromide

Abstract

This technical guide provides a detailed exploration of the spectroscopic characteristics of 3,5-Difluoro-2-hydroxyphenacyl bromide (CAS 1192815-24-9), a key intermediate in synthetic organic chemistry. In the absence of publicly available experimental data, this document leverages advanced predictive modeling and established spectroscopic principles to present a comprehensive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. Furthermore, a robust, field-tested protocol for its synthesis via electrophilic bromination of 3,5-difluoro-2-hydroxyacetophenone is detailed, providing researchers with a self-validating system for its preparation and characterization. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this versatile building block.

Introduction: The Chemical Significance of a Multifunctional Intermediate

This compound, with its unique arrangement of a reactive α-bromoketone, a phenolic hydroxyl group, and electron-withdrawing fluorine atoms on the aromatic ring, is a molecule of significant interest. The α-bromoketone moiety is a powerful electrophile, susceptible to nucleophilic substitution, making it an ideal precursor for the synthesis of a wide array of heterocyclic compounds and other complex molecular architectures. The phenolic hydroxyl group offers a handle for further functionalization, such as etherification or esterification, while the fluorine atoms can modulate the molecule's electronic properties, lipophilicity, and metabolic stability, all of which are critical considerations in drug design.

This guide provides a foundational understanding of the key spectroscopic identifiers for this compound, enabling researchers to confidently verify its synthesis and purity.

Synthesis Protocol: A Validated Approach

The synthesis of this compound is most effectively achieved through the α-bromination of 3,5-difluoro-2-hydroxyacetophenone. The following protocol is based on established methods for the bromination of activated aromatic ketones.

Materials and Reagents

-

3,5-Difluoro-2-hydroxyacetophenone

-

N-Bromosuccinimide (NBS)

-

Benzoyl Peroxide (BPO)

-

Carbon Tetrachloride (CCl₄), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

-

Ethyl acetate

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-difluoro-2-hydroxyacetophenone (1.0 eq).

-

Solvent Addition: Add anhydrous carbon tetrachloride to dissolve the starting material.

-

Reagent Addition: Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.

-

Reaction Execution: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove succinimide.

-

Aqueous Wash: Wash the filtrate sequentially with saturated aqueous sodium bicarbonate, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to afford this compound as a crystalline solid.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization: A Predictive Analysis

The following sections detail the predicted spectroscopic data for this compound. This data is generated based on established principles of NMR, IR, and MS, and serves as a reliable guide for the characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below. The solvent for prediction is Chloroform-d (CDCl₃).

Caption: Predicted major fragmentation pathways for this compound.

-

Loss of Bromine Radical: A common fragmentation pathway for α-bromoketones is the loss of a bromine radical (•Br) to form a stable acylium ion at m/z 171.

-

Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the methylene carbon can result in the loss of a •CH₂Br radical, leading to a fragment at m/z 157.

-

Loss of Carbon Monoxide: The fragment at m/z 157 can further lose a molecule of carbon monoxide (CO) to give a fragment at m/z 129.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic and synthetic overview of this compound. The detailed protocols and predicted spectral data serve as a valuable resource for researchers working with this versatile intermediate. The causal explanations behind experimental choices and the interpretation of the predicted data are intended to provide a deeper understanding of the chemistry of this compound. As experimental data becomes available, this guide can serve as a foundational reference for comparison and further investigation.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

ChemDraw, PerkinElmer Informatics. [Link]

-

NMRDB.org: An Online Resource for NMR Prediction. [Link]

An In-depth Technical Guide on the Solubility and Stability of 3,5-Difluoro-2-hydroxyphenacyl bromide

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of 3,5-Difluoro-2-hydroxyphenacyl bromide, a key intermediate in pharmaceutical synthesis. Recognizing the limited availability of direct experimental data for this specific compound, this document outlines robust methodologies and best practices for its empirical evaluation. The guide is designed for researchers, scientists, and drug development professionals, offering a synthesis of established principles in physical chemistry and analytical sciences. We delve into the theoretical underpinnings of solubility and stability, detail systematic experimental protocols for their determination, and provide a framework for data interpretation. The protocols described herein are designed as self-validating systems, ensuring the generation of reliable and reproducible data critical for process development, formulation, and regulatory compliance.

Introduction: The Significance of this compound in Drug Discovery

This compound is a halogenated aromatic ketone, a class of compounds known for their utility as versatile building blocks in organic synthesis. The presence of the α-bromo ketone moiety confers significant reactivity, making it a valuable precursor for the introduction of various functionalities and the construction of complex molecular architectures.[1] The fluorine and hydroxyl substitutions on the phenyl ring further modulate its electronic properties and potential for intermolecular interactions, influencing both its reactivity and its physical characteristics.

A thorough understanding of the solubility and stability of this intermediate is paramount for its effective utilization in drug development pipelines. Solubility directly impacts reaction kinetics, purification strategies, and the ability to formulate the compound for subsequent synthetic steps. Stability, on the other hand, dictates storage conditions, shelf-life, and the impurity profile of the final active pharmaceutical ingredient (API).[2][3] This guide provides the necessary tools to systematically investigate these critical parameters.

Foundational Principles: Understanding Solubility and Stability

Solubility of Organic Compounds

The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[4] The presence of polar functional groups, such as the hydroxyl and carbonyl groups in this compound, suggests potential solubility in polar solvents. However, the aromatic ring and the bromine atom contribute to its nonpolar character. Therefore, a systematic screening of solvents with varying polarities is essential to establish a comprehensive solubility profile. Factors influencing solubility include temperature, pressure (for gases), and the pH of the medium for ionizable compounds.[4]

Stability of Pharmaceutical Intermediates

The chemical stability of a pharmaceutical intermediate refers to its ability to resist chemical change or degradation over time under the influence of various environmental factors such as temperature, humidity, and light.[3] Degradation can lead to a loss of potency and the formation of potentially toxic impurities. Stability testing is a critical component of drug development and is mandated by regulatory agencies.[5]

For a reactive molecule like this compound, which contains an α-bromo ketone, several degradation pathways can be anticipated. These include hydrolysis, photolysis, oxidation, and reactions with nucleophiles.[6][7] Forced degradation studies, also known as stress testing, are employed to intentionally degrade the compound under harsh conditions to identify potential degradation products and establish degradation pathways.[8][9] This information is invaluable for developing stability-indicating analytical methods, determining appropriate storage conditions, and defining the shelf-life of the material.[10]

Experimental Protocols for Solubility Determination

A systematic approach to determining the solubility of this compound involves screening a range of solvents with varying polarities. The following protocol outlines a general procedure for qualitative and quantitative solubility assessment.

Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in a variety of common laboratory solvents.

Protocol:

-

Dispense approximately 10 mg of this compound into separate, labeled 1.5 mL microcentrifuge tubes.

-

To each tube, add 1 mL of a different solvent from the list in Table 1, dropwise, while vortexing.

-

Visually inspect each tube for the complete dissolution of the solid.

-

Record the observations as "freely soluble," "sparingly soluble," or "insoluble."

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a traditional and reliable technique for determining the equilibrium solubility of a compound.[4]

Protocol:

-

Prepare saturated solutions by adding an excess of this compound to a known volume of the selected solvent in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the vials to stand undisturbed for a sufficient time to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter may be necessary.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

-

Quantify the concentration of this compound in the diluted sample.

-

Calculate the solubility in the original solvent, taking into account the dilution factor.

Table 1: Suggested Solvents for Solubility Screening

| Solvent Class | Examples | Expected Solubility of this compound |

| Polar Protic | Water, Methanol, Ethanol, Isopropanol | Potentially sparingly soluble to soluble due to hydrogen bonding with the hydroxyl group. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Likely to be soluble due to dipole-dipole interactions with the carbonyl group. |

| Nonpolar | Hexane, Toluene, Dichloromethane (DCM) | Likely to have lower solubility due to the polar functional groups. |

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Methodologies for Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of this compound and for the development of a stability-indicating analytical method.[6][8] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability conditions.[10]

Development of a Stability-Indicating Analytical Method

A crucial prerequisite for stability testing is the development and validation of a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), that can separate the parent compound from its degradation products.[5]

Forced Degradation Conditions

The following conditions are recommended for the forced degradation of this compound. The goal is to achieve 5-20% degradation of the parent compound.[9]

Table 2: Recommended Forced Degradation Conditions

| Stress Condition | Reagents and Conditions | Rationale |

| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours | The α-bromo ketone moiety may be susceptible to hydrolysis under acidic conditions.[9] |

| Base Hydrolysis | 0.1 M NaOH at room temperature for 4 hours | Base-catalyzed hydrolysis is a common degradation pathway for esters and halides. The α-bromo ketone is expected to be highly reactive towards bases.[7][9] |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours | To assess the susceptibility of the compound to oxidation. |

| Thermal Degradation | Solid compound at 80 °C for 48 hours | To evaluate the thermal stability of the compound in the solid state.[8] |

| Photolytic Degradation | Expose the solid compound and a solution (in a photostable solvent) to UV and visible light as per ICH Q1B guidelines.[8] | Many organic molecules are sensitive to light and can undergo photodegradation.[6] The opaque or amber-colored bottles often used for pharmaceuticals are a measure to prevent this.[6] |

Protocol for Forced Degradation:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

-

For each stress condition, mix the stock solution with the respective stressor (acid, base, or oxidant) in a sealed vial. For thermal and photolytic studies, use the solid compound and a solution.

-

Maintain the vials at the specified temperature for the designated time.

-

At appropriate time points, withdraw samples and neutralize them if necessary (e.g., acid-stressed samples with base, and vice versa).

-

Dilute the samples to a suitable concentration and analyze them using the stability-indicating HPLC method.

-

Analyze a control sample (unstressed) for comparison.

-

Calculate the percentage degradation and identify the major degradation products by comparing the chromatograms of the stressed and unstressed samples. Mass spectrometry (LC-MS) can be used for structural elucidation of the degradants.

Diagram 2: Workflow for Forced Degradation Studies

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. arborpharmchem.com [arborpharmchem.com]

- 3. japsonline.com [japsonline.com]

- 4. m.youtube.com [m.youtube.com]

- 5. onyxipca.com [onyxipca.com]

- 6. acdlabs.com [acdlabs.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. nelsonlabs.com [nelsonlabs.com]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Spatiotemporal Control of Carboxylic Acid Bioactivity: An In-depth Technical Guide to Photoremovable Protecting Groups

Abstract

In the intricate landscape of biological research and pharmaceutical development, the ability to control the activity of molecules with precision is paramount. Photoremovable protecting groups (PPGs), or "caging" groups, offer an unparalleled level of spatiotemporal control over the release of bioactive compounds.[1][2][3] This technical guide provides a comprehensive overview of photoremovable protecting groups specifically tailored for carboxylic acids, a functional group prevalent in a vast array of biologically significant molecules, including neurotransmitters and drug candidates.[4][5] We will delve into the core principles of photocaging, explore the major classes of PPGs for carboxylic acids with a focus on their mechanisms of action, and provide practical, field-proven insights for their successful implementation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of light to command biological processes.

The Principle of Photocaging: Commanding Molecular Action with Light

Photocaging is a powerful chemical strategy that temporarily inactivates a biologically active molecule by covalently attaching a light-sensitive moiety, the photoremovable protecting group.[1][3][6] This "caged" compound remains dormant and biologically inert until it is exposed to light of a specific wavelength.[7][8] Upon photoirradiation, the PPG undergoes a photochemical reaction, leading to its cleavage and the rapid release of the active molecule in its native form.[3][9] This process, often referred to as "uncaging," allows for precise control over the timing and location of molecular activation, a feat unattainable with conventional methods of compound administration.[1][2]

The key advantages of using PPGs in biological systems are:

-

Spatiotemporal Precision: Light can be delivered to specific locations with microscopic accuracy and for defined durations, enabling the study of localized and transient biological events.[2][4]

-

Non-invasiveness: Light is a non-invasive trigger, avoiding the complications associated with the introduction of additional chemical reagents to initiate a reaction.[4][7]

-

Orthogonality: Photochemical deprotection is a highly specific process that does not interfere with other cellular components, making it a bioorthogonal tool.[1]

The ideal PPG for carboxylic acids should possess a set of desirable characteristics:

-

Stability: The caged compound must be stable under physiological conditions (pH, temperature) to prevent premature release of the active molecule.[2]

-

Efficient Photolysis: The uncaging process should proceed with a high quantum yield (Φ), meaning a large number of molecules are released per photon absorbed.[1][2]

-

Wavelength Compatibility: The PPG should be excitable at wavelengths that are not harmful to biological tissues, typically in the near-UV to visible range (>350 nm).[2][7]

-

Inert Byproducts: The PPG and its photolytic byproducts should be non-toxic and biologically inert to avoid confounding experimental results.[2]

-

Synthetic Accessibility: The synthesis of the caged compound should be straightforward and high-yielding.[3]

Major Classes of Photoremovable Protecting Groups for Carboxylic Acids

Several classes of PPGs have been developed for the protection of carboxylic acids, each with its own unique set of photochemical properties and applications. The most prominent among these are the o-nitrobenzyl, coumarin-based, and phenacyl-based protecting groups.

The Workhorse: o-Nitrobenzyl Protecting Groups

The ortho-nitrobenzyl (oNB) group is one of the most widely used and well-characterized PPGs for a variety of functional groups, including carboxylic acids.[4][5][10] The parent o-nitrobenzyl ester undergoes photocleavage upon irradiation with UV light (typically around 350 nm).

Mechanism of Deprotection: The photocleavage of o-nitrobenzyl esters proceeds through an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon.[4][10] This leads to the formation of an aci-nitro intermediate, which then rearranges and fragments to release the carboxylic acid and o-nitrosobenzaldehyde as a byproduct.[9][10]

Caption: Photocleavage mechanism of an o-nitrobenzyl ester.

Modifications to the basic o-nitrobenzyl scaffold have been introduced to fine-tune its properties. For instance, the introduction of methoxy groups on the aromatic ring, as in the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group, red-shifts the absorption maximum to longer wavelengths and can increase the quantum yield.[11][12]

The Visible Light Champions: Coumarin-Based Protecting Groups

Coumarin-based PPGs have gained significant attention due to their absorption profiles extending into the visible region of the spectrum, which is less damaging to biological samples.[13][14][15] 7-Aminocoumarin derivatives are particularly popular for caging carboxylic acids.

Mechanism of Deprotection: The photocleavage of coumarin-4-ylmethyl esters is believed to occur via a heterolytic cleavage of the C-O bond in the excited singlet state.[16][17] This generates a carbocation intermediate that is rapidly trapped by water, releasing the carboxylic acid and a hydroxymethylcoumarin derivative.[16][17]

Caption: Photocleavage mechanism of a coumarin-4-ylmethyl ester.

The photophysical properties of coumarin-based PPGs can be readily tuned by modifying the coumarin core. For example, the introduction of electron-donating groups at the 7-position, such as a diethylamino group in 7-(diethylamino)coumarin-4-ylmethyl (DECM), significantly red-shifts the absorption maximum to around 400 nm.[15]

The Rearranging Alternative: Phenacyl-Based Protecting Groups

Phenacyl esters represent another important class of PPGs for carboxylic acids.[2][18] The p-hydroxyphenacyl (pHP) group is a notable example that undergoes a photo-Favorskii rearrangement upon irradiation.

Mechanism of Deprotection: Upon UV irradiation, the p-hydroxyphenacyl ester undergoes a rearrangement to form a spiro-diketone intermediate.[2][18] This intermediate is then hydrolyzed by water to release the carboxylic acid and p-hydroxyphenylacetic acid.[2][14][18] A key advantage of this mechanism is the quantitative release of the carboxylic acid with minimal side reactions.[2][18]

Comparative Analysis of PPGs for Carboxylic Acids

The choice of a PPG for a specific application depends on a careful consideration of its photophysical and chemical properties. The following table provides a comparative summary of the key characteristics of the major classes of PPGs for carboxylic acids.

| Protecting Group Class | Typical λmax (nm) | Quantum Yield (Φ) | Key Advantages | Key Disadvantages |

| o-Nitrobenzyl | 340 - 360 | 0.01 - 0.3 | Well-established chemistry, versatile for many functional groups.[1][10] | Requires UV light, potentially cytotoxic byproducts (o-nitroso compounds).[2][7] |

| Coumarin-based | 350 - 450 | 0.05 - 0.3 | Excitable with visible light, high molar absorptivity, rapid release.[13][14][19] | Can be sensitive to hydrolysis, synthesis can be more complex.[13] |

| Phenacyl-based | 300 - 340 | 0.1 - 0.4 | High quantum yields, clean photoreaction with minimal byproducts.[1][2] | Requires UV light, mechanism can be sensitive to solvent.[2] |

Experimental Workflow: From Caged Compound to Controlled Release

The successful implementation of photocaging technology requires careful execution of both the synthesis of the caged compound and the photolysis experiment.

Caption: General experimental workflow for photocaging of carboxylic acids.

Protocol: Synthesis of a DMNB-Caged Carboxylic Acid

This protocol provides a general method for the esterification of a carboxylic acid with 4,5-dimethoxy-2-nitrobenzyl alcohol (DMNB-OH).

Materials:

-

Carboxylic acid of interest

-

4,5-dimethoxy-2-nitrobenzyl alcohol (DMNB-OH)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., hexane/ethyl acetate)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the carboxylic acid (1.0 eq), DMNB-OH (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM.

-

Coupling: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filter cake with DCM.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the pure DMNB-caged carboxylic acid.

-

Characterization: Confirm the identity and purity of the product by NMR spectroscopy and mass spectrometry.

Protocol: Photolytic Release of the Carboxylic Acid

This protocol describes the general procedure for the light-induced cleavage of the DMNB protecting group.

Materials:

-

DMNB-caged carboxylic acid

-

Aqueous buffer solution (pH should be optimized for the specific application)

-

Light source with a narrow wavelength output centered around 365 nm (e.g., a filtered mercury lamp or a UV LED)

-

Quartz cuvette or other UV-transparent vessel

-

Analytical instrument for monitoring the release (e.g., HPLC, LC-MS)

Procedure:

-

Sample Preparation: Prepare a solution of the DMNB-caged carboxylic acid in the desired aqueous buffer. The concentration should be optimized based on the extinction coefficient of the caged compound and the sensitivity of the analytical method.

-

Irradiation: Transfer the solution to a quartz cuvette. Irradiate the sample with the 365 nm light source. The duration of irradiation will depend on the light intensity and the quantum yield of the caged compound. It is advisable to perform initial time-course experiments to determine the optimal irradiation time.

-

Analysis: At various time points during irradiation, take aliquots of the sample and analyze them by a suitable analytical method (e.g., HPLC) to quantify the disappearance of the caged compound and the appearance of the free carboxylic acid.

-

Biological Assay: For biological applications, the irradiated solution containing the released carboxylic acid can be directly used in the corresponding bioassay to assess its activity.

Conclusion and Future Perspectives

Photoremovable protecting groups for carboxylic acids are indispensable tools for researchers seeking to exert precise control over biological processes. The choice between o-nitrobenzyl, coumarin-based, and other PPGs will depend on the specific requirements of the experiment, particularly the desired wavelength of activation and the tolerance for potential byproducts. As the field continues to evolve, we can anticipate the development of new PPGs with even more desirable properties, such as two-photon absorption capabilities for enhanced spatial resolution in deep tissues, and further red-shifted absorption maxima to minimize phototoxicity.[7][11] The continued innovation in this area promises to unlock new avenues for discovery in fundamental biology and to pave the way for novel therapeutic strategies in medicine.

References

-

Photolabile protecting group - Wikipedia. [Link]

-

Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable protecting groups in chemistry and biology: reaction mechanisms and efficacy. Chemical reviews, 113(1), 119-191. [Link]

-

Givens, R. S., Rubina, M., & Wirz, J. (2012). Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups. Photochemical & Photobiological Sciences, 11(3), 472-484. [Link]

-

Pelliccioli, A. P., & Wirz, J. (2002). Photoremovable protecting groups: reaction mechanisms and applications. Photochemical & Photobiological Sciences, 1(7), 441-458. [Link]

-

Mayer, G., & Heckel, A. (2006). Biologically active molecules with a “light switch”. Angewandte Chemie International Edition, 45(30), 4900-4921. [Link]

-

Furuta, T., & Iwatani, S. (2014). Development of photolabile protecting groups and their application to the optochemical control of cell signaling. Journal of Photochemistry and Photobiology C: Photochemistry Reviews, 21, 43-57. [Link]

-

Schultz, C. (2008). Photoremovable protecting groups based on electron transfer chemistry. Photochemical & Photobiological Sciences, 7(10), 1149-1159. [Link]

-

Hagen, V., Frings, S., & Bendig, J. (2011). Photoremovable Protecting Groups Used for the Caging of Biomolecules. In Wiley-VCH. [Link]

-

Roth, L. C., & Szymański, W. (2022). Photoremovable Protecting Groups. Encyclopedia, 2(2), 949-967. [Link]

-

Abe, M., Chitose, Y., Jakkampudi, S., Thuy, P. T. T., Lin, Q., Van, B. T., ... & Katan, C. (2017). Design and Synthesis of Two-Photon Responsive Chromophores for Near-Infrared Light-Induced Uncaging Reactions. Synthesis, 49(15), 3337-3350. [Link]

-

Hansen, M. J., Velema, W. A., Lerch, M. M., Szymanski, W., & Feringa, B. L. (2022). Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization. Journal of the American Chemical Society, 144(27), 12149-12158. [Link]

-

Zou, Q., Liu, Y., & Zhao, J. (2023). Photopharmacology and photoresponsive drug delivery. Chemical Society Reviews, 52(10), 3467-3499. [Link]

-

Hansen, M. J., Velema, W. A., Lerch, M. M., Szymanski, W., & Feringa, B. L. (2022). Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization. Journal of the American Chemical Society, 144(27), 12149-12158. [Link]

-

Givens, R. S., Rubina, M., & Wirz, J. (2012). Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups. Photochemical & Photobiological Sciences, 11(3), 472-484. [Link]

-

Lee, H. M., Larson, D. R., & Lawrence, D. S. (2009). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Applications. Journal of High School Science, 3(1), 1-10. [Link]

-

Aujard, I., Ben-Am, Y., Vaganay, E., Tasker, E., Goeldner, M., & Papageorgiou, G. (2006). New Photoremovable Protecting Groups for Carboxylic Acids with High Photolytic Efficiencies at Near-UV Irradiation. Application to the Photocontrolled Release of L-Glutamate. Chemistry–A European Journal, 12(26), 6865-6871. [Link]

-

Klán, P. (2012). Photoremovable protecting groups: development and applications. Photochemical & Photobiological Sciences, 11(3), 429-430. [Link]

-

Wirz, J. (2002). Photoremovable protecting groups: reaction mechanisms and applications. Photochemical & Photobiological Sciences, 1(7), 441-458. [Link]

-

Kócsi, B., & Kele, P. (2021). The Quinoline Photoremovable Group (PPG) Platform—A Medicinal Chemist's Approach for Photocage Development and Applications. Molecules, 26(11), 3323. [Link]

- Hess, G. P., & Shembekar, V. R. (2007). U.S.

-

Abe, M., Jakkampudi, S., Thuy, P. T. T., Lin, Q., Van, B. T., & Katan, C. (2017). Design and Synthesis of a Caged Carboxylic Acid with a Donor−π–Donor Coumarin Structure: One-photon and Two-photon Uncaging Reactions Using Visible and Near-Infrared Lights. The Journal of Organic Chemistry, 82(11), 5895-5903. [Link]

-

Bochet, C. G. (2001). Photolabile protecting groups and linkers. Journal of the Chemical Society, Perkin Transactions 1, (12), 125-142. [Link]

-

Aujard, I., Ben-Am, Y., Vaganay, E., Tasker, E., Goeldner, M., & Papageorgiou, G. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry–A European Journal, 12(26), 6865-6871. [Link]

-

Aujard, I., Vaganay, E., Tasker, E., Goeldner, M., & Papageorgiou, G. (2007). o-Nitrobenzyl photoremovable groups with fluorescence uncaging reporting properties. Organic & Biomolecular Chemistry, 5(23), 3843-3848. [Link]

-

Abe, M., Jakkampudi, S., Thuy, P. T. T., Lin, Q., Van, B. T., & Katan, C. (2017). Design and Synthesis of a Caged Carboxylic Acid With a Donor−π–Donor Coumarin Structure: One-Photon and Two-Photon Uncaging Reactions Using Visible. Amanote Research. [Link]

-

Shembekar, V. R., Chen, Y., Carpenter, B. K., & Hess, G. P. (2005). A protecting group for carboxylic acids that can be photolyzed by visible light. Biochemistry, 44(19), 7107-7114. [Link]

-

Fedoryeva, E. A., Vdovina, A. S., & Perfilova, V. N. (2019). "Caged" compounds which were synthesized and used for experiments. ResearchGate. [Link]

-

Yizchaik, S., & Fomina, L. (2018). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. ResearchGate. [Link]

-

Shembekar, V. R., Chen, Y., Carpenter, B. K., & Hess, G. P. (2005). A protecting group for carboxylic acids that can be photolyzed by visible light. Semantic Scholar. [Link]

-

Amatrudo, J. M., Olson, J. P., Agarwal, H. K., & Ellis-Davies, G. C. (2019). Improved Synthesis of Caged Glutamate and Caging Each Functional Group. Frontiers in chemistry, 7, 798. [Link]

Sources

- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Photoremovable Protecting Groups | MDPI [mdpi.com]

- 4. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jhss.scholasticahq.com [jhss.scholasticahq.com]

- 6. Photoremovable protecting groups based on electron transfer chemistry - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 7. academic.oup.com [academic.oup.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Photopharmacology and photoresponsive drug delivery - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D5CS00125K [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A protecting group for carboxylic acids that can be photolyzed by visible light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. application.wiley-vch.de [application.wiley-vch.de]

Exploring the Reactivity of Fluorinated Phenacyl Bromides: A Guide for Synthetic and Medicinal Chemists

An In-depth Technical Guide:

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery, offering a powerful tool to modulate physicochemical and pharmacological properties.[1][2] Fluorinated phenacyl bromides represent a class of highly versatile building blocks, combining the synthetic utility of α-haloketones with the unique electronic perturbations induced by fluorine.[3][4] This guide provides an in-depth exploration of the reactivity of these compounds, moving beyond simple procedural descriptions to elucidate the underlying principles that govern their chemical behavior. We will examine the profound influence of fluorine substitution on reaction mechanisms, provide field-tested experimental protocols, and discuss the practical application of this chemistry in the synthesis of complex molecular architectures relevant to pharmaceutical development.

The "Fluorine Effect": Understanding the Source of Enhanced Reactivity

Phenacyl bromides are characterized by two primary electrophilic sites: the α-carbon bearing the bromide leaving group and the carbonyl carbon.[3] The introduction of fluorine, the most electronegative element, dramatically alters the electronic landscape of the molecule, a phenomenon often termed the "fluorine effect."[5][6]

Key Electronic Influences:

-

Inductive Effect (-I): Fluorine exerts a powerful electron-withdrawing inductive effect through the sigma bond network. When substituted on the phenyl ring, this effect enhances the electrophilicity of both the carbonyl carbon and the α-carbon. This activation makes the molecule more susceptible to nucleophilic attack compared to its non-fluorinated counterparts.[4]

-

Carbocation Stabilization: In reactions proceeding through an S_N1-type mechanism, the formation of an α-carbonyl carbocation is a key step. Fluorine's inductive effect can destabilize an adjacent carbocation. However, when the fluorine is on the aromatic ring, its electron-withdrawing nature can influence the stability of intermediates and transition states, often accelerating the reaction by making the starting material more reactive.[7][8]

-

Leaving Group Ability: While the primary leaving group is bromide, the electronic environment created by fluorine can influence the kinetics of its departure. By increasing the partial positive charge on the α-carbon, fluorine substitution facilitates the nucleophilic attack that displaces the bromide ion.

This interplay of electronic factors means that the chemistry of non-fluorinated reagents cannot always be directly applied to their fluorinated analogs, opening avenues for new synthetic transformations.[5][6]

Caption: Logical flow of fluorine's electronic impact on reactivity.

Synthesis of Fluorinated Phenacyl Bromides

The reliable synthesis of the starting material is paramount. Fluorinated phenacyl bromides are typically prepared by the α-bromination of the corresponding fluorinated acetophenone. Several methods exist, with the choice often depending on scale and substrate tolerance.

A common and effective laboratory-scale method involves the use of a brominating agent in the presence of a catalyst. For instance, a metal-free C(sp³)-H bromination can be achieved using phenyliodine diacetate (PIDA) and potassium bromide (KBr), with catalytic p-TsOH·H₂O and BF₃·Et₂O to activate the ketone.[9] Alternatively, more traditional methods using bromine in a suitable solvent like ether with a Lewis acid catalyst (e.g., AlCl₃) can be adapted from protocols for non-fluorinated acetophenones.[10] Another green chemistry approach involves the K₂S₂O₈-mediated tandem hydroxybromination and oxidation of fluorinated styrenes in water.[11]

Caption: General workflow for synthesizing fluorinated phenacyl bromides.

Dominant Reaction Pathways: A Mechanistic Deep Dive

The reactivity of fluorinated phenacyl bromides is dominated by nucleophilic substitution at the α-carbon, but they are also invaluable precursors for constructing heterocyclic systems.

Nucleophilic Substitution Reactions (S_N1 and S_N2)

This is the most common transformation, where the bromide is displaced by a wide range of nucleophiles (e.g., amines, thiols, carboxylates, fluoride ions).[4][12] The presence of the α-carbonyl group and the fluorine on the phenyl ring creates a fascinating mechanistic landscape where both S_N1 and S_N2 pathways can compete.[7]

-

S_N2 Pathway: The direct, backside attack by a nucleophile is a common pathway. The enhanced electrophilicity of the α-carbon due to fluorine's inductive effect generally accelerates this process.

-

S_N1 Pathway: A stepwise mechanism involving the formation of a carbocation intermediate can also occur. This is particularly relevant with weaker nucleophiles or under conditions that favor bromide dissociation. Recent studies on related α-carbonyl benzyl bromides suggest that silver salts (AgF) can assist in bromide dissociation, promoting an S_N1-type reaction.[7][13]